2-Cyclopropylpiperazine
Overview
Description
2-Cyclopropylpiperazine is a heterocyclic organic compound with the molecular formula C7H14N2. It features a piperazine ring substituted with a cyclopropyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpiperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with diethylenetriamine under controlled conditions. Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes. These methods include the use of intermolecular and intramolecular cyclization reactions. For example, the cyclization of aminoethylethanolamine and diethylenetriamine can be catalyzed to produce piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopropylpiperazine N-oxide.
Reduction: Cyclopropylpiperazine derivatives with reduced functional groups.
Substitution: N-substituted cyclopropylpiperazine derivatives.
Scientific Research Applications
2-Cyclopropylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropylpiperazine involves its interaction with specific molecular targets. It is known to act on the gamma-aminobutyric acid (GABA) receptors, leading to hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This action is similar to other piperazine derivatives, which are used as anthelmintic agents .
Comparison with Similar Compounds
- Piperazine
- 1,4-Diazacyclohexane
- 2-Methylpiperazine
- 2-Ethylpiperazine
Comparison: 2-Cyclopropylpiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals with specific biological activities. Compared to other piperazine derivatives, this compound offers enhanced stability and reactivity, making it suitable for various chemical transformations .
Properties
IUPAC Name |
2-cyclopropylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUFQFMTFDRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599659 | |
Record name | 2-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111759-96-7 | |
Record name | 2-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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